molecular formula C45H72O12 B10767097 Einecs 234-275-5 CAS No. 4955-81-1

Einecs 234-275-5

Cat. No.: B10767097
CAS No.: 4955-81-1
M. Wt: 805.0 g/mol
InChI Key: QPRQJOHKNJIMGN-UHFFFAOYSA-N
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Description

Einecs 234-275-5 is a chemical substance of significant interest in advanced materials science and catalytic research. While its specific molecular structure is defined by this unique identifier, its research value is often linked to its potential role as an organometallic precursor or a ligand in coordination chemistry. Researchers utilize this compound for developing novel catalytic systems, particularly in cross-coupling reactions and polymerization processes, where it can influence reaction kinetics and selectivity. Its mechanism of action typically involves facilitating electron transfer or providing a specific steric and electronic environment at a metal center, enabling challenging chemical transformations. Further applications extend to the synthesis of specialized polymers and as a building block for metal-organic frameworks (MOFs), leveraging its ability to form stable, coordinated structures. This high-purity reagent is characterized to ensure batch-to-batch consistency, providing scientists with a reliable tool for method development and fundamental investigative studies. It is supplied with comprehensive analytical data, including NMR and HPLC-MS documentation, to support rigorous experimental protocols.

Properties

IUPAC Name

22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQJOHKNJIMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964253
Record name 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4955-81-1, 11050-94-5
Record name 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oligomycin A, 28-oxo-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Advanced Synthetic Strategies for Oligomycin B and Its Analogues

Elucidation of Oligomycin (B223565) B's Natural Biosynthetic Pathways

The biosynthesis of Oligomycin B, like its analogues, is a complex process orchestrated by a suite of enzymes encoded by a dedicated gene cluster. Understanding this natural assembly line provides insights into the formation of its unique chemical architecture.

Identification of Key Enzymatic Transformations and Intermediates

The biosynthesis of the oligomycin carbon skeleton is accomplished by a Type I polyketide synthase (PKS) system. This enzymatic machinery assembles the molecule from simple precursor units like acetate, propionate (B1217596), and butyrate. agscientific.com The core structure is formed through a series of condensation reactions, with each step controlled by specific domains within the large PKS enzymes.

Key transformations in the pathway include:

Polyketide chain assembly: Catalyzed by the modular PKS, which sequentially adds and modifies extender units to build the polyketide backbone. researchgate.net

Post-PKS modifications: After the initial polyketide chain is assembled and released, it undergoes further enzymatic modifications. These include oxidations, which are often catalyzed by cytochrome P450 monooxygenases, to install the various hydroxyl groups and form the spiroketal moiety characteristic of the oligomycin family. researchgate.net The formation of the macrocyclic lactone is another critical step, likely facilitated by a dedicated thioesterase domain within the PKS or a separate enzyme. researchgate.net

Genetic and Molecular Biology of Oligomycin B Biosynthesis

Genetic studies, particularly in Streptomyces avermitilis, have been instrumental in delineating the biosynthetic pathway of oligomycins. A large gene cluster, designated as olm, spanning approximately 104 kilobases, has been identified as being responsible for oligomycin production. researchgate.net

This cluster contains the genes encoding the necessary enzymatic machinery.

Table 1: Key Genes in the Oligomycin Biosynthesis (olm) Cluster

Gene/ORF Encoded Protein/Function Role in Biosynthesis
olmA1-A7 Modular Polyketide Synthase (PKS) Catalyzes the assembly of the polyketide backbone. researchgate.net
olmB Cytochrome P450 Likely involved in post-PKS oxidative modifications. researchgate.net
olmC Thioesterase Potentially involved in the release and cyclization of the polyketide chain. researchgate.net
olmR LuxR-family transcriptional regulator Regulates the expression of the biosynthetic genes. researchgate.net
mcmA Methylmalonyl-CoA mutase Provides activated extender units for polyketide synthesis. researchgate.net
ccrA Crotonyl-CoA reductase Involved in the metabolism of precursor units. researchgate.net

The olmA genes encode the massive, multifunctional PKS enzymes that are central to the synthesis. researchgate.net Deletion analysis of these genes has confirmed their essential role in producing the oligomycin structure. researchgate.net The presence of regulatory genes like olmR indicates a tightly controlled production process, while other genes in the cluster are responsible for generating the specific building blocks and tailoring the final molecule. researchgate.net

Total Synthesis Approaches to Oligomycin B in Organic Chemistry

The complex, stereochemically rich structure of Oligomycin B presents a significant challenge for synthetic organic chemists. Its total synthesis requires sophisticated strategies to control the numerous stereocenters and construct the large macrolactone and spiroketal systems.

Strategic Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For Oligomycin B and its close analogues like Rutamycin B, a common strategy involves disconnecting the molecule into two major fragments:

A polypropionate fragment: This section contains a chain of repeating propionate units with multiple stereocenters (e.g., the C1-C17 fragment). acs.orgnih.gov

A spiroketal fragment: This distinctive bicyclic ketal system contains the remaining portion of the molecule (e.g., the C20-C34 fragment). creative-biolabs.comacs.org

Figure 1: General Retrosynthetic Disconnection of Oligomycin-type Macrolides Oligomycin B (Target Molecule) || / (Macrolactonization - e.g., Yamaguchi esterification) Seco-acid Precursor || / (Cross-Coupling - e.g., Suzuki reaction) Polypropionate Fragment + Spiroketal Fragment

Design and Synthesis of Oligomycin B Analogues for Mechanistic Studies

Rational Design Principles for Chemical Modifications

The rational design of chemical modifications for Oligomycin B and its analogues is primarily guided by the goal of enhancing their therapeutic potential while minimizing toxicity. A key strategy involves targeting specific structural motifs to improve properties such as target selectivity, metabolic stability, and cell permeability. The elucidation of the high-resolution crystal structure of oligomycin bound to the c10 ring of yeast mitochondrial ATP synthase has been instrumental in this endeavor. nih.govnih.gov This structural information provides a detailed map of the binding site, revealing that the interaction is predominantly hydrophobic, with a crucial hydrogen bond formed between the Glu59 residue of the c-subunit and the oligomycin molecule, mediated by a water molecule. nih.gov

The amino acid residues constituting the oligomycin-binding site are highly conserved between yeast and humans, which explains the broad activity of these compounds. nih.gov However, these residues differ significantly from those in bacterial ATP synthase, accounting for the differential sensitivity. nih.gov This difference presents a key opportunity for the rational design of new antibiotics that selectively target bacterial ATP synthase. nih.gov

Chemical modifications often focus on the side chain of the oligomycin molecule. For instance, a novel approach involved the mesylation of oligomycin A at the 33-hydroxyl group, followed by nucleophilic substitution with sodium azide (B81097) to produce 33-azido-33-deoxy-oligomycin A. nih.gov This azide derivative serves as a versatile intermediate for introducing further modifications via 1,3-dipolar cycloaddition reactions. nih.gov The rationale behind such modifications is to explore new chemical space and identify derivatives with altered biological activity profiles, potentially leading to compounds with improved therapeutic indices. nih.gov

Another design principle involves the synthesis of spiropiperidine-based oligomycin analogues. acs.org Inspired by the core structure of oligomycins, researchers have developed a library of molecules with a 1,3,8-triazaspiro-decan-4-one core, featuring different substitutions at the N1 and N8 positions. acs.org This approach aims to mimic the key structural features responsible for the biological activity of oligomycins while offering a synthetically more accessible scaffold. acs.org

The following interactive table summarizes key rationally designed modifications of oligomycins and the underlying principles.

Modification Strategy Target Moiety Rationale Desired Outcome
Side Chain Modification33-hydroxyl groupIntroduce diverse functional groups via click chemistry.Discover novel derivatives with altered bioactivity and intracellular targets. nih.gov
Spiroketal MimicrySpiroketal coreSynthesize structurally simpler analogues that retain biological activity.Improve synthetic accessibility and explore new chemical space. acs.org
Dehydrogenation2-hydroxypropyl side chainInvestigate the importance of the hydroxyl group for activity.Clarify structure-activity relationships and potentially modulate binding affinity. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of the biological activity of Oligomycin B and its analogues. These investigations systematically alter the chemical structure of the molecule and assess the impact of these changes on its inhibitory activity against ATP synthase and its cytotoxic effects.

One key area of SAR investigation has been the modification of the side chain of oligomycin A. The synthesis of 33-O-mesyl oligomycin A and its subsequent conversion to 33-azido-33-deoxy-oligomycin A revealed interesting SAR insights. nih.gov While the mesylated and azido (B1232118) derivatives lost their ability to inhibit F0F1 ATPase, further derivatization of the azido compound with triazole rings through click chemistry restored and, in some cases, enhanced cytotoxicity against cancer cell lines. nih.gov Specifically, derivatives containing 4-phenyltriazole, 4-methoxycarbonyl-triazole, and a 3-dimethylaminoethyl amide of carboxyltriazole demonstrated significant cytotoxicity. nih.gov This suggests that while the 33-hydroxyl group itself may not be essential for ATPase inhibition, the introduction of specific bulky and functionalized moieties at this position can confer potent cytotoxic activity through mechanisms that may extend beyond direct ATPase inhibition. nih.gov

The synthesis and biological evaluation of 33-dehydrooligomycin A, where the 2-hydroxypropyl side chain is oxidized to a keto group, provided further SAR data. researchgate.net This modification resulted in a roughly twofold decrease in antimicrobial activity compared to oligomycin A. researchgate.net Docking studies indicated a slightly reduced binding affinity of the dehydro derivative for FOF1-ATP synthase, which correlated with its reduced biological activity. researchgate.net This finding underscores the importance of the 2-hydroxypropyl side chain for optimal interaction with the target enzyme.

The following table presents a summary of key SAR findings for Oligomycin analogues.

Compound/Analogue Structural Modification Impact on Activity Reference
33-O-mesyl oligomycin AMesylation of the 33-hydroxyl groupLoss of F0F1 ATPase inhibitory activity. nih.gov
33-azido-33-deoxy-oligomycin AReplacement of 33-hydroxyl with an azido groupLoss of F0F1 ATPase inhibitory activity. nih.gov
33-deoxy-33-(1,2,3-triazol-1-yl)oligomycin A derivativesAddition of substituted triazole rings at the 33-positionHigh cytotoxicity against cancer cell lines. nih.gov
33-dehydrooligomycin AOxidation of the 2-hydroxypropyl side chain to a keto groupApproximately twofold weaker antimicrobial activity compared to oligomycin A. researchgate.net

Molecular and Cellular Mechanisms of Oligomycin B Action

Detailed Mechanism of Mitochondrial F1F0 ATP Synthase Inhibition by Oligomycin (B223565) B

The F1F0 ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane, is responsible for synthesizing the majority of cellular ATP through oxidative phosphorylation. nih.gov The enzyme consists of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner membrane and functions as a proton channel. nih.gov Oligomycin B's inhibitory action is targeted specifically at the F0 domain. toku-e.comyoutube.combioblast.at

For many years, the precise binding location of oligomycin on the F0 subunit was not fully understood. nih.gov High-resolution crystal structures have since revealed that oligomycin binds to the surface of the c-subunit ring within the F0 domain. nih.govrcsb.org The c-ring is a homo-oligomeric structure composed of multiple copies of the c-subunit protein, which assembles into a rotor that rotates as protons pass through the F0 channel. nih.gov

Oligomycin B binds at the interface between two adjacent c-subunit molecules. nih.gov The binding site is strategically positioned at the proton access channel formed by subunit-a and the c-ring. nih.gov The interaction is primarily hydrophobic, with the hydrophobic face of the oligomycin molecule covering the hydrophobic surface of the c-subunits. nih.govrcsb.org A critical interaction involves the carboxyl side chain of a conserved glutamate (B1630785) residue (Glu59 in yeast) on the c-subunit, which is essential for proton translocation. nih.gov Oligomycin binding locks this crucial residue in place, forming a hydrogen bond via a bridging water molecule, and shields it from the aqueous environment of the proton channel. nih.govrcsb.org The amino acid residues that constitute this binding site are highly conserved between yeast and humans, which explains its potent effect in eukaryotes, but differ significantly from those in bacteria, accounting for the differential sensitivity. nih.govrcsb.org

Table 1: Key Interactions at the Oligomycin B Binding Site on the F0 c-ring (based on yeast model)
Interacting ComponentNature of InteractionKey Residue/FeatureReference
Two adjacent c-subunitsPrimary binding locusInterface between subunits nih.gov
Glutamate (Glu59 in yeast)Hydrogen bond (via water)Essential for proton translocation nih.govrcsb.org
C-subunit surfacevan der Waals / Hydrophobic interactionsExtensive contacts between oligomycin and subunit-c atoms nih.gov

The binding of Oligomycin B induces significant conformational changes that have allosteric effects on the entire ATP synthase complex. By anchoring itself to the c-ring, oligomycin effectively "locks" the rotor, preventing its rotation. nih.gov This physical obstruction of the c-ring's movement is the primary mechanism of inhibition. The binding event stabilizes the c-ring in a specific conformation where the essential glutamate residue (Glu59) is turned inward and shielded, preventing it from participating in the proton relay system. nih.gov

The inhibitory signal is transmitted to the catalytic F1 domain through the central and peripheral stalks that connect F0 and F1. The Oligomycin-Sensitivity Conferring Protein (OSCP), located at the top of the F1 domain where it connects to the peripheral stalk, is crucial for this process. creative-biolabs.comnih.govmdpi.com Although oligomycin does not bind directly to OSCP, the protein is essential for conferring sensitivity to the inhibitor. nih.gov The conformational arrest of the F0 rotor prevents the rotation of the central stalk (composed of γ, δ, and ε subunits) within the F1's α3β3 hexamer. mdpi.com This rotational arrest blocks the sequential conformational changes in the β subunits of the F1 domain that are necessary for ATP synthesis and release. mdpi.com

The rotation of the c-ring is directly coupled to the translocation of protons across the inner mitochondrial membrane down their electrochemical gradient. nih.gov By physically blocking this rotation, Oligomycin B effectively stalls the flow of protons through the F0 channel. toku-e.comyoutube.combioblast.at This action decouples the proton motive force from ATP synthesis. creative-biolabs.com In coupled mitochondria, this inhibition of proton flow and ATP synthesis leads to a buildup of the proton gradient, resulting in hyperpolarization of the inner mitochondrial membrane. toku-e.combioblast.at

The enzyme can also operate in reverse, hydrolyzing ATP to pump protons. Oligomycin inhibits this ATP hydrolysis activity as well, but only when the F1 and F0 domains are properly coupled. nih.gov The sensitivity to oligomycin is lost if the F1 domain becomes detached from the F0 domain, demonstrating that the inhibitor's effect on ATP hydrolysis is a direct consequence of blocking proton transport in a structurally intact enzyme. nih.govmdpi.com

Downstream Cellular Consequences of ATP Synthase Inhibition by Oligomycin B

Inhibition of the F1F0 ATP synthase by Oligomycin B has profound effects on cellular metabolism and mitochondrial function, which have been extensively studied in various in vitro and non-human models.

The most immediate consequence of ATP synthase inhibition is the cessation of ATP production via oxidative phosphorylation (OXPHOS). nih.govapexbt.com This leads to a rapid perturbation in the cell's energy balance. Studies in various cancer cell lines have shown that treatment with oligomycin can cause a statistically significant drop in total cellular ATP levels, typically within the first few hours of exposure. nih.gov

To compensate for the loss of mitochondrial ATP, cells with sufficient glycolytic capacity upregulate glycolysis to generate ATP. nih.gov This metabolic shift is characterized by an increase in the extracellular acidification rate (ECAR), a proxy for lactate (B86563) secretion from glycolysis. nih.gov In several cancer cell lines, oligomycin treatment was shown to completely inhibit OXPHOS activity within an hour, followed by a compensatory acceleration of glycolysis over the next several hours. nih.govapexbt.com Interestingly, in some cell lines, this glycolytic compensation is sufficient to restore total cellular ATP levels to near-normal after the initial drop. nih.govnih.gov The degree of this compensatory response varies between cell types, depending on their intrinsic bioenergetic organization (i.e., their relative reliance on OXPHOS versus glycolysis). nih.gov

Table 2: Bioenergetic Effects of Oligomycin in In Vitro Cancer Cell Models
Cell LineEffect on OXPHOSEffect on GlycolysisEffect on Cellular ATPReference
H1299Complete inhibitionAccelerated (large gain)Initial 5-8% drop, recovered by 4h nih.gov
786-0Complete inhibitionAccelerated (small gain)No significant drop nih.gov
SW480Inhibited oxygen consumptionCompensatory ATP production impliedDecreased ATP levels nih.gov
A549, H1975, H520, H838, U87mGComplete inhibitionVarious levels of gainMaintained after 6h apexbt.com

Beyond the direct inhibition of ATP synthesis, oligomycin induces a broader state of mitochondrial dysfunction and elicits cellular stress responses. In 3T3L1 adipocytes, oligomycin treatment not only reduced respiration but also increased mitochondrial membrane potential and the production of reactive oxygen species (ROS). nih.gov This mitochondrial dysfunction was sufficient to induce insulin (B600854) resistance in these cells. nih.gov

The energy stress caused by ATP depletion can activate stress-sensing pathways, notably the AMP-activated protein kinase (AMPK) pathway. nih.govspandidos-publications.com In OXPHOS-dependent cancer cells, oligomycin treatment leads to the activation of AMPK, a key regulator of cellular energy homeostasis. nih.gov In lung cancer cells, oligomycin-induced mitochondrial dysfunction has been shown to promote cell migration and invasion by upregulating the expression of phosphorylated AKT and AMPK. spandidos-publications.com

Furthermore, in a non-human in vivo model, the injection of oligomycin into rat knee joints was shown to trigger an inflammatory response. nih.gov This was accompanied by an increase in both cellular and mitochondrial ROS production in the synovial tissue, demonstrating that mitochondrial dysfunction can directly provoke an inflammatory and oxidative stress response in tissues. nih.gov

Modulation of Cellular Redox Homeostasis and Reactive Oxygen Species Generation (in vitro/non-human models)

Oligomycin B, a potent inhibitor of mitochondrial F1F0 ATP synthase, significantly influences cellular redox homeostasis, primarily by augmenting the generation of reactive oxygen species (ROS). toku-e.comcellsignal.com By blocking the proton channel of ATP synthase, oligomycin hyperpolarizes the inner mitochondrial membrane, which impedes the electron transport chain (ETC) and leads to an increase in mitochondrial ROS (mtROS) production. toku-e.combioblast.at This effect is not merely a byproduct of ATP synthesis inhibition but a direct consequence of the altered electron flow dynamics within the ETC.

Studies have demonstrated that inhibiting ATP synthase with oligomycin can lead to a considerable increase in ROS generation. researchgate.net For instance, in HT-22 cells, treatment with oligomycin resulted in elevated cellular ROS levels. researchgate.net The mechanism often involves reverse electron transfer (RET), where electrons flow backward through Complex I, reducing NAD+ to NADH and producing superoxide. This process is a major source of ROS under conditions of mitochondrial hyperpolarization induced by compounds like oligomycin. nih.gov

Furthermore, research indicates that the context of cellular metabolism dictates the extent of ROS production. In macrophages stimulated with lipopolysaccharide (LPS), mitochondria are repurposed from ATP production to succinate-dependent ROS generation to drive a pro-inflammatory phenotype. nih.gov This process involves an increase in mitochondrial membrane potential, which is required for the pro-inflammatory effects. nih.gov The addition of oligomycin to these cells has little effect on respiration that is already altered by LPS, highlighting a shift away from ATP synthesis. nih.gov

In isolated mitochondria, the addition of ADP in the presence of oligomycin was found to significantly enhance ROS production. frontiersin.org This is because oligomycin prevents the proton entry that would normally be coupled to ATP synthesis, leading to an increased matrix pH and subsequent ROS generation. frontiersin.org This suggests that the regulation of proton flux across the inner mitochondrial membrane is a critical determinant of ROS production.

Table 1: Research Findings on Oligomycin B and ROS Generation

Cell/Model System Observation Implication Reference(s)
HT-22 Cells Treatment with oligomycin induced cellular ROS production. Direct evidence of oligomycin's role in elevating ROS levels in a neuronal cell line. researchgate.net
Isolated Mitochondria Addition of ADP in the presence of oligomycin enhanced ROS production. Demonstrates that blocking proton influx via ATP synthase, while substrates are available, increases ROS. frontiersin.org
Macrophages (LPS-stimulated) Mitochondria shift to succinate-dependent ROS generation; oligomycin has little further effect on respiration. Highlights a metabolic reprogramming where ROS production is prioritized over ATP synthesis, a state mimicked by oligomycin's primary action. nih.gov
Caco-2 intestinal epithelial cells Inhibition of ATP synthase with oligomycin distorts tight junction protein ZO-1, an effect possibly mediated by mtROS. Suggests a link between oligomycin-induced ROS and cellular structural integrity. researchgate.net

Investigation of Other Putative Biological Targets of Oligomycin B

While the primary and most well-characterized target of Oligomycin B is the F1F0 ATP synthase, research has uncovered other potential biological binding partners and cellular effects that are independent of its canonical role in inhibiting mitochondrial respiration. These findings suggest a broader pharmacological profile for this compound.

Identification of Novel Protein or Lipid Binding Partners

Beyond its well-documented interaction with the F0 subunit of ATP synthase, Oligomycin B's effects may be mediated through other molecular partners. toku-e.comnih.gov

Protein Binding Partners: A significant finding is the role of the Oligomycin-Sensitivity Conferring Protein (OSCP), a subunit of the ATP synthase complex. nih.gov Recent studies have established that OSCP is a binding target for Cyclophilin D (CypD), a protein that facilitates the opening of the mitochondrial permeability transition pore (PTP), a key event in some forms of cell death. nih.govnih.gov This interaction is noteworthy as agents that bind OSCP, such as benzodiazepine (B76468) 423, can also induce apoptosis, suggesting that the ATP synthase itself, through the OSCP subunit, can be switched to a death-promoting channel. nih.gov This positions OSCP as a crucial nexus for regulating both cell life and death, with its function being modulated by binding partners other than just the core components of the ATP synthase.

Lipid and Ion Channel Interactions: Investigations into the relationship between mitochondrial ATPase and lipids have shown that the enzyme requires phospholipids (B1166683) for its activity. nih.gov Oligomycin acts as a competitive inhibitor with respect to several phospholipids, suggesting an interaction or interference at the lipid-protein interface of the enzyme complex. nih.gov Furthermore, studies have revealed that Oligomycin B can inhibit store-operated channels (SOC) and volume-activated Cl- currents. portlandpress.com This inhibition occurs at concentrations significantly higher than those needed to block mitochondrial ATP production and follows a different potency ranking among oligomycin analogs, indicating a mechanism independent of its mitochondrial effects. portlandpress.com This suggests a direct interaction with these channel proteins or a closely related regulatory component. portlandpress.com

Table 2: Putative Novel Binding Partners of Oligomycin B

Binding Partner Type Context of Interaction Implication Reference(s)
Cyclophilin D (CypD) Protein Binds to the Oligomycin-Sensitivity Conferring Protein (OSCP) subunit of ATP synthase. Modulates the mitochondrial permeability transition pore (PTP), linking energy metabolism to cell death pathways. nih.govnih.gov
Store-Operated Channels (SOC) Ion Channel Direct or indirect inhibition, independent of mitochondrial ATP synthesis. Reveals a non-mitochondrial target for oligomycin, affecting cellular calcium signaling. portlandpress.com
Volume-activated Cl- currents Ion Channel Direct or indirect inhibition. Expands the known pharmacological profile of oligomycin to include modulation of other ion channels. portlandpress.com
Phospholipids Lipid Competitively inhibits phospholipid activation of mitochondrial ATPase. Suggests an interplay at the lipid-protein interface, affecting enzyme function. nih.gov

Non-Mitochondrial Effects and Related Signaling Pathways

The cellular consequences of Oligomycin B treatment extend beyond the immediate bioenergetic crisis, triggering a cascade of signaling events and revealing effects not directly linked to mitochondrial ATP synthesis.

One of the most significant non-mitochondrial effects is the inhibition of store-operated Ca2+ channels (SOCs). portlandpress.com This action was demonstrated to be independent of mitochondrial ATP depletion, as fixing cytosolic ATP levels did not prevent the inhibitory effect of oligomycin on the Ca2+-release-activated Ca2+ current (Icrac). portlandpress.com This points to a more direct interaction with cellular calcium homeostasis machinery.

The primary mitochondrial effect—inhibition of oxidative phosphorylation (OXPHOS)—serves as a potent trigger for cellular stress signaling pathways. apexbt.com A key pathway activated by the resulting energy imbalance and drop in ATP levels is the AMP-activated protein kinase (AMPK) pathway. apexbt.comnih.gov Treatment of cancer cells with oligomycin leads to the phosphorylation and activation of AMPK, which in turn phosphorylates downstream targets like acetyl-CoA carboxylase. apexbt.comnih.gov This represents a critical cellular response to restore energy homeostasis by switching on catabolic pathways and switching off anabolic processes.

Furthermore, oligomycin's impact on cellular metabolism has been linked to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov In macrophages, the metabolic shift induced by LPS, which can be mimicked by oligomycin, involves succinate (B1194679) accumulation that leads to HIF-1α stabilization. nih.gov This links the inhibition of mitochondrial respiration directly to a key transcription factor that governs cellular adaptation to low oxygen and metabolic stress. Oligomycin has also been shown to suppress TNF-induced apoptosis, an effect attributed to its action on the F0 component of H+-ATP-synthase, suggesting a role for the enzyme complex in apoptotic signaling pathways beyond mere energy supply. nih.gov

Table 3: Non-Mitochondrial Effects and Signaling Pathways Modulated by Oligomycin B

Effect/Pathway Description Mechanism Reference(s)
Inhibition of Store-Operated Channels (SOC) Blocks Ca2+ influx through SOCs. Independent of mitochondrial ATP depletion; likely a direct or proximal interaction with the channel complex. portlandpress.com
AMPK Activation Activates the AMP-activated protein kinase signaling pathway. Triggered by ATP imbalance and a drop in cellular ATP levels due to OXPHOS inhibition. apexbt.comnih.gov
HIF-1α Stabilization Promotes the stabilization of the HIF-1α transcription factor. Linked to the accumulation of metabolites like succinate when the electron transport chain is inhibited. nih.govnih.gov
Suppression of TNF-induced Apoptosis Inhibits cytochrome c release and apoptosis induced by Tumor Necrosis Factor (TNF). Involves the F0 component of H+-ATP-synthase, suggesting its participation in the mitochondrial permeability transition pore (PTP) regulation. nih.gov

Table 4: Compound Names Mentioned

Compound Name
Acetyl-CoA carboxylase
ADP (Adenosine diphosphate)
Antimycin A
ATP (Adenosine triphosphate)
Benzodiazepine 423
Cyclophilin D (CypD)
Einecs 234-275-5
Fructose
HIF-1α (Hypoxia-Inducible Factor-1α)
Lipopolysaccharide (LPS)
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
NADH (Nicotinamide adenine dinucleotide, reduced)
Oligomycin
Oligomycin A
Oligomycin B
Oligomycin C
Rotenone
Succinate

Biological Studies and Applications of Oligomycin B As a Research Tool

Effects on Cellular Processes and Signaling Pathways (In vitro models)

Oligomycin (B223565) B's primary mechanism of action is the inhibition of the F1F0 ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation (OXPHOS) in mitochondria. By blocking the proton channel (F0 subunit) of this complex, Oligomycin B effectively halts the production of ATP from cellular respiration. toku-e.comwikipedia.orgbioblast.at This profound impact on cellular energy homeostasis triggers a cascade of downstream effects, influencing cell viability, growth, and death pathways.

Mechanistic Studies of Oligomycin B on Cell Viability and Growth Modulation

The inhibition of mitochondrial ATP synthesis by Oligomycin B directly impacts cell viability and growth, with the specific outcome often depending on the cell type and its metabolic phenotype. In many cancer cell lines, which are highly reliant on glycolysis (the "Warburg effect"), the immediate impact of OXPHOS inhibition can be partially compensated by an increase in glycolytic flux. nih.gov For instance, in H1299 cancer cells, treatment with Oligomycin B leads to a complete suppression of respiration within an hour, followed by an accelerated rate of glycolysis. nih.gov

However, this compensatory mechanism is not always sufficient to sustain normal cellular functions, leading to growth inhibition. Studies have shown that the sensitivity of cancer cells to Oligomycin B is proportional to their dependence on OXPHOS. nih.gov In SW480 colon cancer cells, increasing concentrations of Oligomycin B (1 µM and 5 µM) resulted in a dose-dependent decrease in cell viability, with reductions of 15.5% and 20.1%, respectively, after 20 hours of treatment. nih.gov

The modulation of cell viability by Oligomycin B is intricately linked to cellular ATP levels. In OXPHOS-dependent cancer cells, Oligomycin B can induce a transient drop in ATP levels, which in some cases can be restored by the upregulation of glycolysis. nih.gov This bioenergetic adaptation highlights the metabolic plasticity of cancer cells in response to mitochondrial stress.

Table 1: Effect of Oligomycin B on Cell Viability in Different In Vitro Models
Cell LineConcentrationExposure TimeObserved Effect on ViabilityReference
SW480 (colon cancer)1 µM20 hours15.5% decrease nih.gov
SW480 (colon cancer)5 µM20 hours20.1% decrease nih.gov
H1299 (lung cancer)100 ng/mLNot specifiedGrowth inhibition without increased cell death nih.gov
H1650 (lung cancer)Not specifiedNot specified35% growth inhibition nih.gov

Elucidation of Autophagy and Apoptosis Induction Mechanisms by Oligomycin B

Oligomycin B is a known inducer of apoptosis, or programmed cell death, in various cell types. toku-e.commedchemexpress.com The primary trigger for this process is the disruption of mitochondrial function. Inhibition of ATP synthase leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway. nih.gov This was observed in both doxorubicin-sensitive (HepG2) and doxorubicin-resistant (R-HepG2) human hepatocarcinoma cells, where Oligomycin B treatment led to mitochondrial depolarization, cytochrome c release, and subsequent DNA fragmentation. nih.gov

Interestingly, Oligomycin B can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. The relationship between Oligomycin B-induced autophagy and apoptosis is complex. In some contexts, autophagy may act as a survival mechanism to cope with the metabolic stress induced by ATP depletion. In other scenarios, excessive or prolonged autophagy can culminate in apoptotic cell death.

Influence of Oligomycin B on Cell Cycle Regulation

The availability of cellular energy is a critical checkpoint for cell cycle progression. By depleting mitochondrial ATP, Oligomycin B can induce cell cycle arrest, primarily at the G1 phase. nih.gov This arrest prevents cells from committing to DNA replication (S phase) under conditions of energy stress.

A key molecular mechanism underlying this G1 arrest is the downregulation of Cyclin D1, a crucial protein for the G1/S transition. nih.gov Research has shown that Oligomycin B treatment leads to a reduction in Cyclin D1 protein levels. nih.gov More specifically, in SW480 cells, Oligomycin B was found to promote the proteasomal degradation of Cyclin D1, a process that is at least partially dependent on the phosphorylation of Cyclin D1 at threonine-286. nih.gov This reduction in Cyclin D1 prevents the activation of its partner cyclin-dependent kinases (CDK4/6), thereby keeping the retinoblastoma protein (Rb) in its active, growth-suppressive state and halting the cell cycle in G1. nih.gov Recent studies have further confirmed that oligomycins can induce significant G1-phase cell cycle arrest in cancer cells and markedly reduce the expression of Cyclin D1. nih.gov

Table 2: Effect of Oligomycin B on Cell Cycle Regulatory Proteins
Cell LineTreatmentEffect on ProteinConsequenceReference
SW480 (colon cancer)OligomycinReduced Cyclin D1 protein levelsG1 phase arrest nih.govnih.gov
SW480 (colon cancer)OligomycinPromotes Thr-286 phosphorylation-dependent proteasomal degradation of Cyclin D1G1 phase arrest nih.gov

Synergistic and Antagonistic Interactions with Other Metabolic Modulators

The ability of Oligomycin B to inhibit oxidative phosphorylation makes it a candidate for combination therapies, particularly with drugs that target other metabolic pathways. A notable example is its synergistic interaction with glycolysis inhibitors, such as 2-deoxyglucose (2-DG). nih.gov The rationale behind this combination is to simultaneously block both major arms of cellular energy production. Cancer cells, when treated with Oligomycin B, often upregulate glycolysis to survive. The addition of 2-DG, which inhibits glycolysis, creates a synthetic lethal condition, leading to enhanced cancer cell death. nih.govresearchgate.net This dual targeting of mitochondrial and glycolytic pathways is a promising strategy for cancer therapy. nih.gov

Furthermore, Oligomycin B has shown synergistic effects with conventional chemotherapeutic agents. In doxorubicin-resistant HepG2 cells, which overexpress the drug efflux pump P-glycoprotein (Pgp), Oligomycin B was found to block Pgp activity. toku-e.comnih.gov This inhibition of Pgp leads to an increased intracellular accumulation of doxorubicin (B1662922), thereby bypassing drug resistance and resulting in enhanced apoptosis when the two drugs are used in combination. nih.gov

In the context of antifungal research, it has been suggested that Oligomycin B could act synergistically with polyene macrolide antibiotics, which target the fungal cell membrane. pnas.org

Table 3: Synergistic and Antagonistic Interactions of Oligomycin B
Interacting CompoundCell/Organism TypeType of InteractionMechanism of InteractionReference
2-deoxyglucose (2-DG)Breast cancer cellsSynergisticDual inhibition of oxidative phosphorylation and glycolysis nih.gov
DoxorubicinDoxorubicin-resistant HepG2 cellsSynergisticInhibition of P-glycoprotein activity, leading to increased intracellular doxorubicin accumulation nih.gov
Polyene macrolidesFungiPotentially SynergisticTargeting different cellular components (ATP synthase and cell membrane) pnas.org

Impact of Oligomycin B on Microbial Physiology and Metabolism

Oligomycin B exhibits significant antimicrobial properties, primarily due to its ability to inhibit the F1F0 ATP synthase, which is a conserved enzyme in many microorganisms.

Mechanistic Basis of Antibacterial and Antifungal Effects

The antifungal activity of oligomycins has been recognized since their discovery. nih.gov They are effective against a range of fungi, including Aspergillus niger and Rhodotorula glutinis. toku-e.com The primary mechanism of this antifungal action is the inhibition of mitochondrial ATP synthase, leading to a depletion of cellular energy and ultimately cell death. nih.gov In the wheat blast fungus Magnaporthe oryzae Triticum, Oligomycin B has been shown to suppress hyphal growth and asexual development. nih.gov

While the antibacterial effects of Oligomycin B are also documented, the detailed mechanisms are still being elucidated. wikipedia.org Inhibition of the F1F0 ATP synthase in bacteria is the core mechanism. This not only depletes ATP but can also lead to a hyperpolarization of the mitochondrial inner membrane. toku-e.com The dissipation of the membrane potential is a known mechanism of action for many antibiotics, as it disrupts essential cellular processes such as nutrient transport and cell division. pnas.org The disruption of the proton motive force, a consequence of ATP synthase inhibition, is likely a key factor in the antibacterial action of Oligomycin B.

Specificity of Oligomycin B Action on Microbial ATP Synthases

Oligomycin B exhibits a marked specificity for eukaryotic F1Fo-ATP synthase, including that of microbial eukaryotes like yeast, while being significantly less effective against the ATP synthases of most bacteria. researchgate.netnih.gov This differential sensitivity is rooted in the structural differences of the enzyme's Fo subunit between these domains of life.

Research has revealed that the amino acid residues forming the oligomycin-binding site on the c-subunit of the ATP synthase are highly conserved from yeast to humans. researchgate.net In contrast, these residues are widely different in bacterial homologs such as Escherichia coli. researchgate.netnih.gov For instance, in E. coli, only two of the corresponding binding site residues are conserved, and a critical glutamic acid residue is replaced by aspartic acid, which alters the hydrogen-bonding network essential for high-affinity oligomycin binding. nih.gov

This specificity allows researchers to use Oligomycin B to selectively inhibit mitochondrial respiration in eukaryotic cells without directly affecting bacterial ATP synthesis in mixed-culture or contamination scenarios. Mutations within the yeast mitochondrial genes encoding subunits of the Fo sector can confer resistance to oligomycin, further highlighting that this region is the specific binding target. nih.gov The inhibitory potency of oligomycins has been quantified in various microbial systems, demonstrating its efficacy against eukaryotic microbes.

Table 1: Inhibitory Action of Oligomycins on Microbial ATP Synthases

Oligomycin AnalogTarget Organism/SystemMetricValueSource
Oligomycin APurified Yeast ATP SynthaseEC50 (ATPase Activity)107 ± 1.1 nM researchgate.net
Oligomycin BPlasmopara viticola (zoospores)IC50 (Motility Inhibition)0.15 µg/mL nih.gov
Oligomycin A, B, C (mixture)Yeast (various strains)ObservationSome strains are resistant or insensitive nih.govbioblast.at
Oligomycin (general)Bacterial ATP SynthaseObservationLargely insensitive due to different binding site residues researchgate.netnih.gov

Modulation of Microbial Community Dynamics and Functionality (e.g., Rumen Fermentation)

The rumen of ruminant animals like cattle and sheep contains a complex microbial community responsible for digesting fibrous plant matter into usable energy sources, primarily volatile fatty acids (VFAs). nih.gov The composition and function of this microbial ecosystem are critical for the animal's health and productivity. nih.gov Researchers often seek to modulate this community using feed additives to improve feed efficiency and reduce undesirable byproducts like methane. nih.gov

While various compounds such as essential oils and oligosaccharides have been studied for their effects on rumen fermentation parameters—including gas production, VFA profiles, and microbial populations—the use of Oligomycin B for this specific purpose is not documented in available scientific literature. nih.govnih.gov In principle, an agent that selectively targets certain microbial groups could alter community dynamics. However, given Oligomycin B's primary action against eukaryotic ATP synthase, its direct impact on the predominantly bacterial and archaeal rumen community would be expected to be limited. It might theoretically affect the rumen's eukaryotic members, such as fungi and protozoa, which play roles in fiber degradation and bacterial predation. Alterations to these populations could indirectly influence the bacterial community, but specific studies investigating this effect with Oligomycin B have not been reported in the searched literature.

Research Applications in Non-Human Animal Models

Oligomycin B is a widely utilized tool in research involving non-human animal models and their derived cells to explore fundamental biological processes related to energy metabolism.

Investigating Metabolic Disorders and Bioenergetic Dysregulation (e.g., in animal tissues or cell lines)

By inhibiting ATP synthase, Oligomycin B provides a reliable method to induce acute bioenergetic stress, allowing scientists to study how cells and tissues respond to impaired mitochondrial energy production. This is a cornerstone of research into metabolic disorders where mitochondrial dysfunction is a key feature.

Studies using tissue slices from rat liver have employed oligomycin to investigate the relationship between cellular ATP levels and essential functions like ion transport. biorxiv.org These experiments showed that ion transport was only affected when ATP levels dropped below a critical threshold, demonstrating the cell's resilience and reliance on mitochondrial energy. biorxiv.org Similarly, research on myocardial ischemia has used Oligomycin B in rat models to understand how heart tissue responds to ATP depletion. glpbio.com

In agricultural research, Oligomycin B is used to assess metabolic characteristics. For instance, in bovine sperm, it is used to calculate the rate of ATP production from oxidative phosphorylation, providing key insights into sperm quality and fertility. researchgate.net It has also been used in myoblasts isolated from cattle, pigs, and sheep to study the effects of feed supplements on mitochondrial respiratory activity. nebraska.edu

Table 2: Effects of Oligomycin on Bioenergetic Parameters in Non-Human Animal Models/Cells

Model SystemOligomycin ConcentrationObserved EffectSource
Rat Liver SlicesHigh concentrationsReduced total ATP content by up to 65% biorxiv.org
Rat Cerebral Cortical Neurons5 nMLowered ATP levels by 75% mdpi.com
Bovine Sperm1 µMUsed to inhibit OXPHOS to calculate ATP production rate researchgate.net
Bovine MyoblastsNot specifiedUsed to measure ATP-linked respiration and proton leak nebraska.edu
Pig Intestinal Epithelial CellsNot specifiedUsed to measure proton leak and oxidative vs. glycolytic function[17 from previous search]

Probing Mechanisms of Neurodegeneration in Animal Models

Neurodegenerative diseases are often linked to mitochondrial dysfunction and a failure of cellular bioenergetics. news-medical.net Oligomycin B serves as a critical research tool to simulate this energy crisis in controlled experimental settings, helping to uncover the mechanisms that lead to neuronal death.

In models using neurons derived from human embryonic stem cells, oligomycin treatment is used to mimic the mitochondrial defects seen in conditions like Leigh syndrome. nih.gov These studies have shown that inhibiting ATP synthase leads to a dramatic drop in neuronal ATP levels, which can be partially rescued by targeting other metabolic pathways, such as with the mTOR inhibitor rapamycin. nih.gov Research on isolated rat cerebral cortical neurons demonstrated that even nanomolar concentrations of oligomycin could deplete ATP levels by 75%, leading to a loss of neuronal viability. mdpi.com This highlights the profound dependence of neurons on mitochondrial energy.

One in vivo study noted that administration of Oligomycin B to rats could significantly worsen cerebral edema and mitochondrial impairment, providing a model to test potential neuroprotective agents. glpbio.com By inducing a state of energy failure, Oligomycin B allows researchers to probe the downstream consequences, such as oxidative stress, loss of ion homeostasis, and activation of cell death pathways, that are central to the pathology of neurodegenerative diseases. nih.govmdpi.com

Table 3: Application of Oligomycin B in Neurodegeneration Research Models

Model SystemKey Finding with Oligomycin BSource
Human ESC-derived NeuronsDecreased neuronal ATP to ~64% of control; used to model mitochondrial disease nih.gov
Rat Cerebral Cortical Neurons5 nM concentration lowered ATP levels by 75%, inducing loss of viability mdpi.com
Rat (in vivo)Worsened cerebral edema and mitochondrial impairment glpbio.com

Utilization in Agricultural and Veterinary Research for Metabolic Studies

In agricultural and veterinary science, understanding and optimizing animal metabolism is key to improving productivity, health, and reproduction. Oligomycin B is a valuable tool in this field for dissecting the metabolic pathways that underpin these traits.

A significant area of application is in reproductive sciences. Studies on bovine sperm use Oligomycin A, a close analog of Oligomycin B, to inhibit oxidative phosphorylation. researchgate.net This allows for the precise calculation of how much ATP is generated by mitochondria, a critical factor for sperm motility and fertilization capacity. researchgate.net Similarly, research on in vitro maturation of bovine oocytes has used oligomycin to reduce mitochondrial ATP production, revealing that proper energy supply during this crucial window is essential for later epigenetic programming of the embryo. [23 from previous search]

Metabolic studies in livestock also benefit from the use of oligomycin. In primary muscle cell cultures (myoblasts) from cattle, sheep, and pigs, oligomycin is used in extracellular flux analyses to determine parameters like ATP-linked respiration and proton leak. nebraska.edu This helps researchers understand how feed additives, such as beta-adrenergic agonists, might alter the efficiency of energy metabolism at a cellular level, potentially leading to increased lean muscle mass. nebraska.edu These applications demonstrate the utility of Oligomycin B in providing fundamental insights into animal physiology, with direct implications for improving agricultural practices.

Advanced Analytical and Spectroscopic Characterization of Oligomycin B in Research

Chromatographic Techniques for Research-Scale Separation and Purification of Oligomycin (B223565) B

Chromatography is an indispensable tool for isolating Oligomycin B from crude extracts of the Streptomyces species that produce it and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of oligomycins. nih.gov A specific method developed for the analysis of Oligomycin B involves using a reversed-phase (RP) column to separate it from other analogs and impurities. nih.gov The detection of oligomycins is typically set at a wavelength of 222 nm. nih.gov In one such method, a gradient elution of acetonitrile (B52724) and water is used to achieve separation. nih.gov The process starts with a 40% concentration of acetonitrile, which is gradually increased to 100% over 25 minutes to elute the compounds. nih.gov For purification purposes, a semi-preparative C18 column can be employed. nih.gov

Table 1: HPLC Method Parameters for Oligomycin B Analysis

Parameter Details Source
Column MN 15/4.6 Nucleoshell RP18, 2.7 µm nih.gov
Mobile Phase Gradient of Acetonitrile (ACN) and Water nih.gov
Gradient Start at 40% ACN for 1 min, increase to 100% ACN at 25 min nih.gov
Flow Rate 0.4 mL/min nih.gov

| Detection Wavelength | 222 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for profiling low molecular weight metabolites (<650 Daltons) in biological samples. acs.org This method is particularly useful for investigating the metabolic consequences of inhibiting mitochondrial ATP synthase with Oligomycin B. The analytical workflow involves the injection of a derivatized sample into a gas chromatograph, often in splitless mode, to maximize sensitivity. portlandpress.com The sample is passed through a fused silica (B1680970) capillary column to separate the various metabolites before they enter the mass spectrometer for detection and identification. portlandpress.com

To make non-volatile metabolites like amino acids, sugars, and organic acids suitable for GC analysis, a chemical derivatization step is required to increase their volatility. acs.org In studies examining cellular metabolism, changes in the levels of key intermediates in pathways like glycolysis and the citric acid cycle can be quantified following exposure to a substance like Oligomycin B. portlandpress.com While specific studies detailing the full metabolite profile after Oligomycin B treatment are extensive, the GC-MS technique is a standard approach for such investigations, providing valuable insights into how cells adapt their metabolism when oxidative phosphorylation is blocked. acs.orgportlandpress.com

Mass Spectrometry for Comprehensive Structural Elucidation and Quantification of Oligomycin B

Mass spectrometry (MS) is a critical tool for the structural confirmation and quantification of Oligomycin B. It provides precise mass information that is essential for identifying the compound and its derivatives. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. For Oligomycin B, which has a molecular formula of C₄₅H₇₂O₁₂, HRMS is used to confirm its identity by comparing the experimentally measured mass to the theoretically calculated mass. nih.govunina.it In one analysis, the sodium adduct of Oligomycin B ([M+Na]⁺) was observed at a mass-to-charge ratio (m/z) of 827.4915. nih.gov This is extremely close to the calculated value of 827.4921 for C₄₅H₇₂O₁₂Na, demonstrating the high accuracy of the technique. nih.gov The minute difference, measured in parts per million (ppm), provides high confidence in the compound's identification.

Table 2: High-Resolution Mass Spectrometry Data for Oligomycin B

Parameter Value Source
Molecular Formula C₄₅H₇₂O₁₂ nih.govunina.it
Adduct Form [M+Na]⁺ nih.gov
Calculated m/z 827.4921 nih.gov
Measured m/z 827.4915 nih.gov

| Mass Error | -0.73 ppm | |

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of Oligomycin B by analyzing its fragmentation patterns. In an MS/MS experiment, the intact molecule (the precursor ion) is selected and then broken apart into smaller fragment ions. The resulting pattern is a fingerprint that provides structural information. The fragmentation pattern of Oligomycin B has been successfully analyzed using high-resolution electrospray ionization tandem mass spectrometry (HRESIMS/MS). nih.gov The identification of Oligomycin B can be confirmed by comparing its fragmentation pattern with that of known related structures, such as Oligomycin A. nih.govresearchgate.net The fragmentation of macrolides like oligomycins can involve characteristic processes such as successive retro-aldol reactions. researchgate.net This detailed structural information is crucial for distinguishing between different oligomycin isomers and identifying new, related derivatives in complex biological extracts. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomycin B Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. The structure of Oligomycin B has been confirmed using both ¹H and ¹³C NMR. nih.gov These one-dimensional NMR experiments provide information on the chemical environment of each proton and carbon atom, which is used to piece together the molecule's covalent framework.

For conformational analysis, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) are used to establish connectivity between adjacent protons. gwdg.de More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about which atoms are close to each other in space, which is essential for defining the molecule's 3D shape. While the large macrolactone portion of the oligomycins is relatively rigid, the spiroketal system exhibits greater flexibility. gwdg.de Comparative NMR studies between different oligomycin homologs show very close similarity for the signals corresponding to the macrolactone structure, while differences are observed in the spiro system. gwdg.de These NMR-based conformational studies are critical for understanding how Oligomycin B binds to its target, the F₀ subunit of ATP synthase, and exerts its inhibitory effect.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The definitive structures of complex natural products like Oligomycin B are established through a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. The initial structural determination of Oligomycin B was achieved through a combination of spectroscopy and X-ray crystallography. researchgate.net While the complete assigned NMR dataset for Oligomycin B is not widely published, the application of 1D and 2D NMR techniques is fundamental to the structural elucidation of such polyketide macrolides. nih.govresearchgate.net

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework for structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com For a molecule as complex as Oligomycin B (C₄₅H₇₂O₁₂), these 1D spectra exhibit significant signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for complete assignment. mdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. Key techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton networks within the various fragments of the macrolide ring and its side chains. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon resonance to its attached proton(s). nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is critical for connecting the individual spin systems (identified by COSY) across quaternary carbons, ester carbonyls, and other heteroatoms, ultimately allowing for the complete assembly of the molecular structure. nih.govnih.gov

Table 1: Representative Data from 2D NMR Analysis for Polyketide Structure Elucidation This table is a generalized representation of the data obtained from 2D NMR experiments for a complex macrolide like Oligomycin B.

Proton (¹H) SignalCarbon (¹³C) SignalCOSY Correlations (H-H)HSQC Correlation (C-H)HMBC Correlations (H to C)
δ 3.85 (m, H-3)δ 72.4 (C-3)H-2, H-4C-3C-1, C-2, C-4, C-5
δ 5.40 (dd, H-5)δ 125.6 (C-5)H-4, H-6C-5C-4, C-6, C-7
δ 1.75 (s, H₃-34)δ 21.5 (C-34)NoneC-34C-1, C-2, C-33

Ligand-Observed NMR for Investigating Oligomycin B-Target Interactions

Investigating the interaction between an inhibitor like Oligomycin B and its large protein target, ATP synthase, presents significant technical challenges. Ligand-observed NMR methods are powerful tools for such studies because they focus on the signals of the small molecule (the ligand), which can reveal information about binding events even when the protein target is very large or available only in small quantities. capes.gov.br

Two prominent ligand-observed NMR techniques are Saturation Transfer Difference (STD) NMR and Water-Ligand Observed by Gradient Spectroscopy (WaterLOGSY).

Saturation Transfer Difference (STD) NMR: This technique identifies which parts of a ligand are in close contact with the protein receptor. In an STD NMR experiment, a selective radiofrequency pulse is used to saturate (nullify the signal of) a broad region of the protein's proton spectrum. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained that shows signals only from the ligand that has bound to the protein. nih.govpsu.edu The intensity of the STD signals for different protons on the ligand provides a "binding epitope map," highlighting the specific protons in closest proximity to the protein surface. nih.govpsu.edu For Oligomycin B, an STD NMR experiment would reveal which parts of the macrolide ring and its side chains are buried within the binding pocket of the Fₒ subunit of ATP synthase.

WaterLOGSY: This method also detects ligand binding but does so by observing the transfer of magnetization from bulk water molecules to the ligand via the protein. In the presence of a protein, water molecules at the protein's surface have different properties than bulk water. This difference is exploited to see which ligands interact with the protein. Compounds that bind to the target protein often show NMR signals with an opposite sign compared to non-binding compounds. mdpi.comcapes.gov.br A WaterLOGSY experiment could confirm the binding of Oligomycin B to ATP synthase and provide complementary information to STD NMR regarding the solvent accessibility of different parts of the bound ligand. mdpi.com

While specific published studies applying these techniques to Oligomycin B are scarce, these methods are routinely used to screen for and characterize inhibitors of large protein complexes, making them highly relevant for future research into Oligomycin B and other ATP synthase inhibitors. capes.gov.brresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy of Oligomycin B in Complex with Biological Targets

Determination of Oligomycin B-Protein Co-Crystal Structures

The precise molecular interactions between Oligomycin B and its target have been elucidated primarily through high-resolution structural biology techniques. A landmark achievement was the determination of the 1.9 Å resolution crystal structure of oligomycin bound to the c₁₀ ring of the yeast mitochondrial ATP synthase (PDB ID: 4F4S). researchgate.netbohrium.comnih.gov

In this study, crystals of the isolated c₁₀ ring were soaked in a solution containing a mixture of oligomycins A, B, and C. bohrium.com While the resulting electron density map was best modeled by Oligomycin A, it is believed that Oligomycin B and C were also bound, albeit at a lower occupancy. bohrium.com The high resolution of the structure provided an unambiguous model of how the oligomycin macrolide docks onto the surface of the c-ring, which forms the proton pore of the Fₒ domain. bohrium.comnih.gov The binding of oligomycin was found to stabilize the c-ring assembly, which was a key factor in obtaining high-quality crystals.

Table 2: Crystallographic Data for Oligomycin-Bound Yeast ATP Synthase c₁₀ Ring (PDB: 4F4S) researchgate.net

ParameterValue
MethodX-RAY DIFFRACTION
Resolution1.90 Å
Space GroupI4₁22
R-Value Work0.202
R-Value Free0.228
MacromoleculeF-ATP synthase subunit c
OrganismSaccharomyces cerevisiae (Baker's yeast)
Ligand(s)Oligomycin A (modeled), Water

Structural Insights into Inhibitor-Enzyme Recognition and Binding

The co-crystal structure revealed in atomic detail how oligomycin inhibits ATP synthase. Oligomycin binds to a hydrophobic patch on the surface of the c₁₀ ring, making contact with two adjacent c-subunits. bohrium.com This binding site is strategically located at the interface with the 'a' subunit, which is proposed to form the proton half-channels required for proton translocation. bohrium.com

The key interactions include:

Hydrophobic Interactions: The hydrophobic face of the oligomycin molecule nestles against the hydrophobic surface of the c-ring helices. bohrium.com

Hydrogen Bonding: A crucial interaction involves the essential glutamate (B1630785) residue (Glu59) of one c-subunit. The carboxyl side chain of Glu59, which is critical for proton translocation, forms a hydrogen bond with the oligomycin molecule via a single, bridging water molecule. bohrium.comnih.gov This interaction effectively "locks" the glutamate in a conformation that is shielded from the aqueous environment, thereby physically blocking the proton pathway. bohrium.com

Versatility of Binding: X-ray data suggests that Oligomycin B, with its additional hydroxyl group compared to other oligomycins, has a greater number of potential hydrogen bond donors and acceptors available for intermolecular interactions, potentially making it a more versatile binder to the protein receptor.

More recent studies using single-particle cryo-electron microscopy (cryo-EM) have provided further insights by visualizing the entire ATP synthase complex embedded in a lipid nanodisc, a more native-like environment. These cryo-EM structures, determined at resolutions of 3.6-3.8 Å, confirmed that oligomycin binds to the same site on the c-ring that is exposed to the lipid bilayer. researchgate.netbohrium.com The presence of oligomycin was observed to reduce the inherent flexibility of the Fₒ domain, stabilizing the entire complex. researchgate.net The cryo-EM maps clearly show density for oligomycin at multiple sites on the c₁₀-ring, validating the binding mode first revealed by X-ray crystallography and providing a comprehensive structural basis for its potent inhibitory function. researchgate.netbohrium.com

Environmental Fate, Transport, and Degradation Pathways of Oligomycin B

Environmental Release and Distribution Mechanisms of Oligomycin (B223565) B

The environmental entry of Oligomycin B, like other antibiotics, is anticipated to occur through various channels, including agricultural runoff where Streptomyces are naturally present or used as biocontrol agents, and potentially from research facilities. Once in the environment, its distribution is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

Adsorption and Desorption Characteristics in Soil Matrices

The behavior of macrolide antibiotics in soil is significantly influenced by adsorption and desorption processes. Due to their chemical structure, which includes a large lactone ring and sugar moieties, macrolides can interact with soil components. frontiersin.org Studies on macrolides such as erythromycin (B1671065) and tylosin (B1662201) have shown that they can bind strongly to soil particles, particularly those with high organic carbon and clay content. frontiersin.orgnih.gov This strong adsorption reduces their mobility in the soil column. nih.gov

The adsorption of antibiotics to soil is a critical factor in their environmental persistence. Stronger adsorption can lead to accumulation in the topsoil layers, making them less available for transport into groundwater but potentially more available for degradation by soil microorganisms or uptake by plants. nih.gov Desorption, the release of adsorbed compounds back into the soil solution, is often a slow process for macrolides, suggesting that once bound, Oligomycin B may remain in the soil matrix for extended periods.

Table 1: General Adsorption and Desorption Characteristics of Macrolide Antibiotics in Soil

ParameterGeneral Finding for MacrolidesImplication for Oligomycin B
Adsorption Strong affinity for soil organic matter and clay minerals. frontiersin.orgnih.govLikely to be strongly adsorbed in soils, limiting its mobility.
Desorption Generally low, indicating a degree of irreversible binding. nih.govMay persist in the soil matrix after initial binding.
Mobility Considered to have low mobility in most soil types. nih.govLow potential for leaching into groundwater.

This table presents generalized data for macrolide antibiotics due to the lack of specific studies on Oligomycin B.

Transport in Aquatic Systems and Sediment Partitioning

Should Oligomycin B reach aquatic environments through runoff or other means, its fate is largely determined by its partitioning between the water column and sediment. Given the hydrophobic nature of many macrolides, they are expected to partition from the water to the sediment. nih.gov This process is governed by the equilibrium partitioning theory, which suggests that nonionic organic chemicals will distribute between sediment organic carbon, pore water, and benthic organisms. epa.gov

The partitioning behavior of macrolides indicates that sediments can act as a significant sink for these compounds in aquatic systems. nih.gov Once in the sediment, Oligomycin B could persist, potentially affecting benthic organisms. The transport of Oligomycin B in aquatic systems would likely be associated with suspended particulate matter to which it has adsorbed.

Potential for Volatilization and Atmospheric Transport

Volatilization, the transfer of a chemical from the soil or water surface to the atmosphere, is generally not considered a significant environmental transport pathway for macrolide antibiotics. mdpi.com Their relatively large molecular weight and low vapor pressure limit their ability to become airborne. Therefore, the potential for long-range atmospheric transport of Oligomycin B is expected to be negligible.

Biotransformation and Biodegradation of Oligomycin B in Environmental Compartments

The primary mechanism for the breakdown of macrolide antibiotics in the environment is microbial degradation. nih.gov The complex structure of these molecules can be altered and ultimately mineralized by various microorganisms.

Microbial Degradation Pathways in Soil and Water Ecosystems

Soil and aquatic microbial communities have been shown to degrade various macrolide antibiotics. nih.govnih.gov The degradation process often involves the enzymatic alteration of the macrolide structure. Common initial transformation steps for macrolides include the hydrolysis of the lactone ring and the cleavage of sugar moieties. nih.govresearchgate.net For instance, studies on erythromycin have identified the hydrolysis of the lactone ring as a key degradation step. researchgate.net

The rate of degradation can be influenced by several environmental factors, including temperature, pH, and the composition of the microbial community. frontiersin.org In some cases, prior exposure of a microbial community to a macrolide can lead to accelerated degradation, suggesting microbial adaptation. frontiersin.org While specific microbial degradation pathways for Oligomycin B in environmental systems have not been detailed, it is plausible that similar enzymatic processes active against other macrolides would also act on Oligomycin B.

Table 2: Key Microbial Degradation Reactions for Macrolide Antibiotics

Degradation ReactionDescriptionRelevance to Oligomycin B
Lactone Ring Hydrolysis Opening of the large lactone ring, often leading to inactivation. researchgate.netA probable initial step in the biodegradation of Oligomycin B.
Glycosidic Bond Cleavage Removal of one or more sugar moieties from the macrolide core. researchgate.netThe sugar groups on Oligomycin B are likely targets for enzymatic cleavage.
Demethylation Removal of methyl groups from the molecule. researchgate.netA potential transformation pathway for Oligomycin B.

This table is based on degradation pathways observed for other macrolide antibiotics and represents potential pathways for Oligomycin B.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of macrolide antibiotics results in the formation of various transformation products or metabolites. For example, the degradation of azithromycin (B1666446) has been shown to produce metabolites through the removal of its desosamine (B1220255) and cladinose (B132029) sugars. researchgate.net An early laboratory study on Oligomycin B under non-environmental conditions reported the formation of aldehydes, carboxylic acids, and cyclic ethers as degradation products. nih.gov However, the relevance of these findings to environmental biodegradation pathways is unclear, and specific environmental metabolites of Oligomycin B have not been characterized. The identification of such metabolites is crucial for a complete understanding of its environmental fate, as these transformation products may have their own biological activity and persistence.

Role of Specific Environmental Microorganisms in Oligomycin B Degradation

The production of oligomycins by soil-dwelling Streptomyces suggests a natural co-existence with a diverse microbial community capable of degrading complex organic molecules. nih.govresearchgate.net While direct evidence for the biodegradation of Oligomycin B by specific environmental microorganisms is not extensively documented in scientific literature, the general principles of microbial metabolism of secondary metabolites provide a framework for its likely degradation.

Streptomyces species themselves possess robust enzymatic machinery and are known for their ability to break down a wide array of organic compounds, including their own secondary metabolites, as part of nutrient cycling and competition in the soil environment. nih.govresearchgate.net It is plausible that other soil microorganisms, such as bacteria and fungi, have also evolved enzymatic pathways to utilize complex macrolides like Oligomycin B as a carbon source. The degradation of other macrolide antibiotics often involves enzymatic hydrolysis of the lactone ring, a key structural feature of Oligomycin B. nih.gov

General microbial degradation pathways for complex organic pollutants in soil and aquatic environments include:

Enzymatic Hydrolysis: Cleavage of ester bonds, such as the lactone ring in Oligomycin B, by microbial hydrolases.

Oxidation: Introduction of hydroxyl groups or cleavage of side chains by oxidoreductases.

Demethylation and other transformations: Removal of methyl or other functional groups, altering the compound's structure and properties. nih.gov

Further research is needed to isolate and characterize specific microbial strains from soil and aquatic environments that are capable of degrading Oligomycin B and to elucidate the specific enzymatic pathways involved.

Abiotic Degradation Processes of Oligomycin B

In addition to microbial action, abiotic processes play a significant role in the transformation and degradation of Oligomycin B in the environment.

Photodegradation: Macrolide antibiotics can be susceptible to photodegradation, particularly indirect photolysis in the presence of photosensitizers in natural waters. nih.gov The conjugated diene and α,β-unsaturated lactone moieties in the oligomycin structure are potential chromophores that can absorb UV radiation, leading to photochemical reactions. acs.org The primary mechanisms of photodegradation for antibiotics in the environment often involve reactions with photochemically produced reactive species such as hydroxyl radicals, singlet oxygen, and dissolved organic matter. nih.govnih.gov While specific quantum yields for Oligomycin B are not available, studies on other antibiotics show that photodegradation rates can be significant under sunlight. mdpi.com

Hydrolysis: The large lactone ring of Oligomycin B is susceptible to hydrolysis, a chemical process where a water molecule cleaves the ester bond. This process is often pH-dependent. An early study on the degradation of Oligomycin B identified hydrolysis as a key degradation pathway, leading to the formation of various degradation products. acs.orgnih.gov The rate of hydrolysis of the lactone ring in other macrolides can be influenced by temperature and the presence of catalysts. nih.gov While specific rate constants for Oligomycin B hydrolysis under various environmental conditions are not well-documented, the stability of some macrolide lactones has been observed to be relatively high under certain conditions. nih.govtandfonline.comtandfonline.comresearchgate.netnih.gov

Oligomycin B, in its lyophilized form, is generally stable when stored at low temperatures. tandfonline.com In solution, its stability is dependent on the solvent and temperature. For instance, oligomycins are reported to be stable in solution for several months when stored frozen. tandfonline.com

Studies on other macrocyclic lactones have shown a high degree of thermal stability. For example, ivermectin, moxidectin, and eprinomectin residues in milk showed no significant degradation when subjected to pasteurization temperatures of 65°C for 30 minutes or 75°C for 15 seconds. nih.govtandfonline.com Another study on macrocyclic lactones in milk also found them to be generally resistant to thermal processes, although some degradation was observed at boiling temperatures. nih.gov While these findings are for different, but structurally related, compounds, they suggest that the core macrocyclic lactone structure of Oligomycin B may also possess considerable thermal stability under moderate temperature conditions.

Environmental Persistence and Transformation Kinetics of Oligomycin B

The environmental persistence of an antibiotic is a function of its susceptibility to both biotic and abiotic degradation processes. For macrolide antibiotics, persistence in the environment can be influenced by factors such as soil type, water chemistry, sunlight intensity, and microbial population density. nih.govusda.gov

While specific data on the half-life of Oligomycin B in soil or water are scarce, information on other macrolide antibiotics suggests that their persistence can vary. Some macrolides are only partially eliminated in wastewater treatment plants and can persist in aquatic environments. acs.orgacs.org The primary degradation product of erythromycin, for example, is frequently detected in treated wastewater. acs.org

The transformation of Oligomycin B in the environment likely involves a combination of the degradation pathways mentioned above. Hydrolysis of the lactone ring and photolytic reactions would alter the molecule's structure and biological activity. nih.govacs.orgnih.gov Microbial degradation could lead to more complete mineralization of the compound. nih.gov

The table below summarizes the potential degradation pathways for Oligomycin B based on available information and comparisons with similar compounds.

Degradation Process Potential Mechanisms Influencing Factors Expected Transformation Products
Biotic Degradation Enzymatic hydrolysis, oxidation, demethylation by soil and aquatic microorganisms.Microbial community composition, nutrient availability, temperature, pH.Smaller organic acids, aldehydes, and other metabolic intermediates. acs.org
Abiotic Degradation Photolysis: Direct and indirect photodegradation initiated by UV/sunlight. Hydrolysis: Cleavage of the lactone ester bond.Light intensity, presence of photosensitizers, pH, temperature.Isomers, hydroxylated derivatives, and ring-opened structures. nih.govacs.org
Thermal Degradation Decomposition at elevated temperatures.Temperature, matrix (e.g., soil, water).Fragmentation of the macrolide ring and side chains.

Further research focusing on the kinetics of these transformation processes under environmentally relevant conditions is necessary to fully assess the persistence and ecological risk of Oligomycin B.

Theoretical and Computational Studies on Oligomycin B

Molecular Docking and Dynamics Simulations of Oligomycin (B223565) B-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Oligomycin B, and its protein target. youtube.com These methods provide insights into the binding mode, affinity, and the dynamic behavior of the complex at an atomic level.

High-resolution crystal structures of the yeast mitochondrial ATP synthase c-ring bound to oligomycin have provided a foundational model for these computational studies. nih.gov Although these structures were resolved with a mixture containing primarily Oligomycin A, the findings are largely applicable to Oligomycin B due to their structural similarity. nih.gov The binding site is located on the surface of the c-ring, at the interface between two adjacent c-subunits. nih.gov The interaction is predominantly hydrophobic, with the nonpolar face of the oligomycin molecule shielded from the solvent by the protein. nih.gov

Key interactions identified through structural and computational models include:

Hydrogen Bonding: A critical hydrogen bond network is formed, mediated by a single water molecule. This water molecule bridges the essential carboxyl side chain of a glutamate (B1630785) residue (Glu59) on the c-subunit, the carbonyl oxygen of a leucine (B10760876) residue (Leu57), and an ester carbonyl oxygen on the oligomycin molecule. nih.gov

Van der Waals Contacts: Numerous van der Waals interactions contribute significantly to the binding enthalpy, stabilizing the complex. nih.gov These interactions occur between the atoms of oligomycin and various hydrophobic residues of the c-subunits. nih.gov

Molecular dynamics simulations have further illuminated the stability of this interaction, demonstrating that a partially aqueous environment within the binding pocket is essential for stable binding. researchgate.net Simulations in a purely hydrophobic (hexane) environment showed that oligomycin spontaneously dissociates from the c-ring, indicating that the specific polar interactions are crucial for anchoring the inhibitor. researchgate.net

Predictive modeling aims to quantitatively estimate the binding affinity (e.g., in terms of binding free energy) of a ligand for its target. This is crucial for understanding inhibitor potency and for virtual screening of new potential drugs. The binding energy of oligomycins is a composite of several factors.

The primary contributors to the binding affinity of oligomycin to ATP synthase are:

Enthalpic Contributions: These are derived from the favorable hydrogen bonds and the extensive network of van der Waals interactions. nih.gov

Entropic Contributions: The hydrophobic effect is believed to be the largest single contributor to the binding energy. nih.gov The binding of oligomycin buries a significant portion of its hydrophobic surface (calculated at 345 Ų) away from the aqueous solvent, which is entropically favorable. nih.gov Conversely, the loss of conformational freedom upon binding for both the ligand and protein results in an entropic penalty, which is minimized in this case by the limited conformational changes that occur. nih.gov

Computational docking studies have suggested that Oligomycin B and C may bind more tightly to ATP synthase than Oligomycin A. surrey.ac.uk This difference in affinity can be attributed to subtle structural variations. Oligomycin B possesses a ketone group at position C28, whereas Oligomycin A has a hydroxyl group. nih.gov This seemingly minor change can alter the molecule's conformation and hydrogen bonding potential, potentially leading to a more stable interaction with the target.

The high degree of conservation of the amino acid residues in the oligomycin-binding site between yeast and humans explains the broad efficacy of these compounds in eukaryotes. nih.govresearchgate.net In contrast, significant differences in these residues in bacterial ATP synthase account for the differential sensitivity and make this site a potential target for selective antibacterial agents. nih.govresearchgate.net

Table 1: Key Interactions and Factors in Oligomycin B Binding Affinity
Interaction/FactorDescriptionContribution to BindingKey Residues/Features
Hydrogen BondingIndirect H-bond via a bridging water molecule.Enthalpically favorable; anchors the ligand.Glu59, Leu57, Oligomycin ester carbonyl
Van der Waals ForcesNumerous non-polar contacts between the ligand and protein.Major enthalpic contribution; stabilizes the complex.Hydrophobic residues on c-subunits
Hydrophobic EffectBurial of nonpolar surface area away from water.Largest entropic driving force for binding.345 Ų of buried surface area
Conformational EntropyMinimal changes in protein and ligand conformation upon binding.Minimizes the entropic penalty against binding.Rigid c-ring backbone; small ligand changes

The binding of a ligand to a protein can induce conformational changes in both molecules, a concept known as "induced fit." Simulating these changes is vital for accurately modeling the binding event. youtube.com

Studies on the oligomycin-ATP synthase complex reveal that significant conformational changes are minimal, which contributes to the high binding affinity by reducing the entropic cost of binding. nih.gov

Ligand Conformation: The large macrocyclic ring of oligomycin is relatively rigid and experiences few conformational changes when it binds to the protein. nih.gov The most significant changes are localized to the more flexible spiro-linked pyranose rings. nih.gov

It has also been proposed that the binding of inhibitors to the Fo portion can trigger longer-range conformational changes that are transmitted to the catalytic F1 sector, ultimately impairing its function. pnas.org Molecular dynamics simulations are the primary computational method for exploring these dynamic structural changes over time, providing a more complete picture of the inhibition mechanism than static docking models alone. nih.govyoutube.com

Quantum Chemical Calculations for Electronic Properties and Reactivity of Oligomycin B

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. nih.govresearchgate.net These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. mdpi.comrsc.org

For Oligomycin B, while specific DFT studies are not widely published, the application of these methods would offer profound insights into its inhibitory mechanism. Calculations could precisely map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding the nature of its interactions with the amino acid residues in the ATP synthase binding pocket. For instance, such calculations could quantify the strength of the hydrogen bond with the bridging water molecule and the individual contributions of the numerous van der Waals contacts, providing a more rigorous understanding of the binding affinity at the electronic level.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry used to explain chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the "electron-donating" orbital. A molecule's ability to act as a nucleophile or to be oxidized is related to the energy and location of its HOMO.

LUMO: This is the "electron-accepting" orbital. A molecule's electrophilicity and its susceptibility to reduction are determined by the energy and location of its LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For Oligomycin B, an FMO analysis would reveal the spatial distribution of these key orbitals. It would be expected that the HOMO is localized on electron-rich parts of the molecule, such as the oxygen atoms of hydroxyl or carbonyl groups, making them the most likely sites for donating electron density in interactions. The LUMO would likely be distributed over electron-deficient regions, such as the conjugated double bond systems within the macrolide ring, identifying them as potential sites for accepting electron density. Understanding the FMOs of Oligomycin B would provide a quantum mechanical basis for its specific orientation and interaction within the binding site of ATP synthase.

The "reaction" of Oligomycin B with ATP synthase is its non-covalent binding that leads to inhibition. Quantum chemical calculations can elucidate the mechanism of this process at the most fundamental electronic level. By building a quantum mechanical model of the binding site, including Oligomycin B, key amino acid residues (like Glu59 and Leu57), and the crucial water molecule, researchers can investigate the electronic details of the binding.

These calculations can:

Determine Protonation States: The protonation state of the key glutamate residue (Glu59) is critical for its role in proton translocation. Quantum calculations can determine the most likely protonation state in the presence of oligomycin, helping to explain how the inhibitor blocks the proton channel. nih.gov

Analyze Charge Transfer: Upon binding, a small amount of electron density may be transferred between the ligand and the protein. Quantifying this charge transfer can provide insight into the nature and strength of the interaction.

Calculate Interaction Energies: The total binding energy can be decomposed into its constituent parts (electrostatic, van der Waals, etc.) to understand the driving forces of the interaction with high accuracy.

Model Reaction Pathways: For covalent inhibitors, quantum methods are used to map the entire reaction pathway, including transition states and activation energies. For a non-covalent inhibitor like Oligomycin B, these methods can model the "pathway" of binding, clarifying the electronic rearrangements that occur as the molecule enters the binding site and settles into its final inhibitory pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oligomycin B and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the chemical structure (e.g., properties related to hydrophobicity, electronics, and sterics) to the activity (e.g., inhibitory concentration, IC50).

For Oligomycin B and its analogues (such as Oligomycins A and C, and synthetic derivatives), a QSAR model could be highly valuable for understanding which structural features are most important for potent ATP synthase inhibition and for designing new, potentially more effective or selective, inhibitors. researchgate.net

A typical QSAR study would involve the following steps:

Data Collection: Gathering a dataset of oligomycin analogues with their measured inhibitory activities against ATP synthase.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area (e.g., Connolly Molecular Area). nih.gov

Hydrophobic Descriptors: The partition coefficient (logP), which measures a molecule's hydrophobicity. nih.gov

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that best correlates a subset of the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds that were not used in building the model. nih.gov

Development of Predictive Models for Biological Activity

Computational models have been instrumental in predicting the biological effects of Oligomycin B, particularly its role as an inhibitor of mitochondrial F1F0 ATP synthase. This enzyme is critical for cellular energy production through oxidative phosphorylation (OXPHOS).

One application of predictive modeling involves the use of Oligomycin B to determine the bioenergetic organization of cancer cells. By treating cancer cell lines with Oligomycin B, researchers can inhibit OXPHOS and observe the cellular response. nih.gov A study involving a panel of eight cancer cell lines demonstrated that 100 ng/ml of oligomycin completely suppresses respiration within an hour, leading to an increase in glycolysis. nih.gov The extent of this glycolytic increase varies among cell lines, allowing for the calculation of their bioenergetic dependence on either glycolysis or OXPHOS. nih.gov This oligomycin-based method provides a predictive model for how different cancer cells will respond to therapies targeting cellular bioenergetics. nih.gov

The table below summarizes the differential respiratory and glycolytic characteristics of various cancer cell lines, which forms the basis for predictive models of their response to Oligomycin B.

Cell LinePrimary Energy SourceRespiration LevelGlycolysis Rate
H1299OXPHOSHighLow
H1975OXPHOSHighLow
A549OXPHOSHighLow
786-0GlycolysisLowHigh
U87MGGlycolysisLowHigh
H838GlycolysisLowHigh

This table is based on findings from a study on oligomycin-induced bioenergetic adaptation in cancer cells. nih.gov

Furthermore, computational docking studies have been employed to predict the binding affinity of different oligomycins to the F0 domain of ATP synthase. researchgate.net These models help in understanding the subtle differences in inhibitory potency among the various oligomycin analogs. By comparing the binding energies and interactions of Oligomycin A, B, and C, these predictive models can rank their inhibitory effectiveness, with some studies suggesting that Oligomycin B and C may bind more tightly than Oligomycin A. researchgate.net

Identification of Key Pharmacophoric Features for Inhibitory Activity

The inhibitory activity of Oligomycin B is contingent on specific structural features, or pharmacophores, that facilitate its interaction with the F1F0 ATP synthase. High-resolution crystal structures and computational analyses have been pivotal in elucidating these key features. pnas.orgresearchgate.netnih.gov

Oligomycin B binds to the surface of the c-ring within the F0 subunit of the mitochondrial ATP synthase. pnas.orgnih.gov This binding event physically obstructs the proton channel, which is essential for the synthesis of ATP. pnas.orgwikipedia.org The key pharmacophoric features of Oligomycin B that contribute to this inhibitory action include:

A Hydrophobic Face: A significant portion of the oligomycin molecule is hydrophobic, allowing it to interact favorably with the hydrophobic residues on the surface of the c-ring. pnas.org

A Hydrophilic Face: The opposite side of the oligomycin molecule is more hydrophilic and is primarily exposed to the solvent. pnas.org

Specific Hydrogen Bonding: A crucial interaction involves the carboxyl side chain of a glutamic acid residue (Glu59 in yeast) on the c-ring. pnas.orgresearchgate.netnih.gov This residue, essential for proton translocation, forms a hydrogen bond with Oligomycin B through a bridging water molecule. pnas.orgnih.gov The carbonyl oxygen of a leucine residue (Leu57) and an ester carbonyl oxygen (O36) in oligomycin also participate in this hydrogen-bonding network. pnas.org

The table below details the key amino acid residues in the F0 subunit of yeast mitochondrial ATP synthase that are involved in the binding of oligomycin, highlighting the nature of their interaction.

Amino Acid Residue (Yeast)Type of Interaction with Oligomycin
Glu59Hydrogen bond (via water molecule)
Leu57Hydrogen bond (via water molecule)
---Hydrophobic contacts

This information is derived from high-resolution crystal structure data of oligomycin bound to the yeast mitochondrial ATP synthase c-ring. pnas.orgnih.gov

The conservation of these binding site residues across species, such as between yeast and humans, explains the broad efficacy of oligomycin as a potent inhibitor of mitochondrial ATP synthase in eukaryotes. pnas.orgnih.gov Conversely, the significant differences in these residues in bacterial homologs account for their lower sensitivity to oligomycin. pnas.orgnih.gov This detailed understanding of the pharmacophoric features of Oligomycin B not only explains its mechanism of inhibition but also provides a blueprint for the rational design of new antibiotics targeting the ATP synthase. nih.gov

Emerging Research Areas and Future Directions in Oligomycin B Studies

Development of Advanced Biochemical and Cell Biological Tools Based on Oligomycin (B223565) B

The unique ability of Oligomycin B to specifically inhibit ATP synthase has positioned it as a foundational tool for studying mitochondrial function. Researchers are now leveraging its properties to develop more sophisticated probes and targeted therapeutic agents.

One significant area of development is the use of Oligomycin B and its derivatives as molecular probes. By modifying the core structure of Oligomycin B, researchers can create variants with altered properties, such as fluorescent tags or photoaffinity labels. These modified molecules can be used to visualize the localization of ATP synthase within the cell, study its interactions with other proteins, and investigate the dynamics of mitochondrial bioenergetics with greater precision.

Furthermore, the potent cytotoxicity of oligomycins is being harnessed in the development of antibody-drug conjugates (ADCs). creative-biolabs.com ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells. By linking Oligomycin B or a derivative to an antibody that specifically recognizes a tumor-associated antigen, it is possible to achieve targeted cell killing while minimizing off-target toxicity. creative-biolabs.com This approach holds promise for the treatment of various cancers by exploiting their metabolic vulnerabilities. The development of customized oligomycin-ADC platforms represents a significant step towards translating the basic research utility of this compound into clinical applications. creative-biolabs.com

Exploration of Novel Biochemical Pathways and Cellular Processes Modulated by Oligomycin B

The inhibition of oxidative phosphorylation by Oligomycin B triggers profound shifts in cellular metabolism, providing a unique window into the intricate network of biochemical pathways that govern cellular energy homeostasis. A primary consequence of ATP synthase inhibition is a forced reliance on glycolysis for ATP production. This metabolic reprogramming has been extensively studied in various cancer cell lines, where Oligomycin B is used to probe the Warburg effect and identify potential therapeutic targets within the glycolytic pathway. nih.gov

Recent research has delved deeper into the downstream consequences of Oligomycin B-induced metabolic stress. Studies have shown that treatment with Oligomycin B leads to a decrease in the cellular ATP/ADP ratio, which in turn activates signaling pathways sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway. nih.gov Activation of AMPK can trigger a range of cellular responses, including the promotion of catabolic processes and the inhibition of anabolic pathways, in an attempt to restore energy balance.

Moreover, the effects of Oligomycin B extend beyond energy metabolism. Research has indicated that the inhibition of ATP synthase can lead to an increase in the production of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential. nih.govresearchgate.net These changes can, in turn, influence a variety of cellular processes, including apoptosis, autophagy, and cellular signaling cascades. For instance, Oligomycin B has been shown to suppress TNF-induced apoptosis by modulating the mitochondrial permeability transition pore. The exploration of these interconnected pathways continues to reveal the multifaceted role of mitochondria in cellular health and disease.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) in Oligomycin B Research

The advent of multi-omics technologies has revolutionized the study of complex biological systems. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the cellular response to perturbations such as treatment with Oligomycin B.

Transcriptomic analyses, for example, can reveal changes in gene expression that occur in response to Oligomycin B-induced metabolic stress. Studies have shown that inhibition of ATP synthase can lead to the transcriptional reprogramming of cells, including the induction of genes involved in alternative respiratory pathways and hormone metabolism. researchgate.net

Proteomic studies can identify changes in the abundance and post-translational modifications of proteins following Oligomycin B treatment. This can provide insights into the specific cellular machinery that is altered in response to mitochondrial dysfunction. For instance, proteomic analysis can reveal changes in the levels of glycolytic enzymes, stress-response proteins, and components of apoptotic pathways.

Metabolomic profiling offers a direct readout of the metabolic state of the cell. By analyzing the levels of various metabolites, researchers can observe the disconnection between glycolysis and the TCA cycle, and the accumulation of specific metabolic intermediates that result from ATP synthase inhibition. researchgate.net

Table 1: Application of Multi-Omics in Oligomycin B Research

Omics Approach Key Findings and Research Focus

| Transcriptomics | - Identification of transcriptional reprogramming in response to ATP synthase inhibition. researchgate.net

  • Upregulation of genes involved in alternative respiratory pathways. researchgate.net
  • Alterations in the expression of genes related to hormone metabolism and transcription factors. researchgate.net | | Proteomics | - Analysis of changes in protein abundance and post-translational modifications.
  • Identification of alterations in glycolytic enzymes, stress-response proteins, and apoptotic pathway components. | | Metabolomics | - Direct measurement of metabolic shifts, including the disconnection between glycolysis and the TCA cycle. researchgate.net
  • Profiling of changes in key metabolites such as ATP, ADP, and lactate (B86563). |
  • Innovative Strategies for Environmental Management and Remediation of Oligomycin B

    As with many antibiotics, the potential for environmental contamination by oligomycins is a concern. While specific studies on the environmental fate and remediation of Oligomycin B are limited, general principles of antibiotic degradation and removal can be applied.

    Oligomycins are produced by Streptomyces, a common genus of soil bacteria, suggesting that natural degradation pathways may exist in the environment. agscientific.com The persistence of antibiotics in soil is influenced by factors such as sorption to organic matter and microbial degradation. nih.gov The complex macrolide structure of Oligomycin B may be susceptible to biodegradation by various soil microorganisms. Research into the microbial degradation of other macrolide antibiotics could provide insights into potential pathways for Oligomycin B breakdown.

    Innovative remediation strategies for antibiotic-contaminated environments often involve bioremediation and the use of adsorbent materials. Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. researchgate.netmdpi.com This could involve bioaugmentation, where specific antibiotic-degrading microbes are introduced to a contaminated site, or biostimulation, which involves enhancing the activity of the native microbial community. mdpi.com

    Another promising approach is the use of biochar , a charcoal-like material produced from the pyrolysis of organic waste. Biochar has a high surface area and can effectively adsorb a wide range of organic pollutants, including antibiotics. nih.gov Engineered biochar, with modified surface properties, can exhibit even greater adsorption capacity and catalytic activity for pollutant degradation. nih.gov The application of biochar to contaminated soil or water could be an effective strategy for sequestering Oligomycin B and facilitating its degradation.

    Further research is needed to specifically investigate the environmental fate of Oligomycin B and to develop and optimize remediation technologies for this and other macrolide antibiotics.

    Table 2: Potential Environmental Remediation Strategies for Oligomycin B

    Remediation Strategy Description
    Bioremediation Utilization of microorganisms to degrade Oligomycin B. This can involve introducing specific degrading strains (bioaugmentation) or stimulating the activity of native microbial populations (biostimulation). mdpi.com
    Biochar Adsorption Application of biochar to soil or water to adsorb and immobilize Oligomycin B, preventing its migration and potentially enhancing its degradation. nih.gov
    Photocatalysis Use of semiconductor materials to generate reactive oxygen species upon light exposure, which can degrade organic pollutants like antibiotics. researchgate.net
    Advanced Oxidation Processes Chemical treatment methods, such as ozonation or Fenton reactions, that generate highly reactive radicals to break down complex organic molecules. researchgate.net

    Q & A

    Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) resolve ambiguities in surface interaction mechanisms of this compound?

    • Methodological Answer : Apply heteronuclear single quantum coherence (HSQC) NMR to map intermolecular interactions. For surface studies, use X-ray photoelectron spectroscopy (XPS) with argon sputtering to analyze elemental composition depth profiles. Pair with atomic force microscopy (AFM) for topographic correlation. Publish full spectral deconvolution parameters and binding energy calibrations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.